N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a thiophene derivative and a suitable coupling agent like palladium catalysts.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Sulfonylation: The methylsulfonyl group is added via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biology: It can be used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonyl groups may play crucial roles in binding to these targets, influencing their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(phenyl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- N-(2-hydroxy-2-(furan-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- N-(2-hydroxy-2-(pyridin-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
Compared to these similar compounds, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(18,12-4-3-9-21-12)10-15-13(17)11-5-7-16(8-6-11)22(2,19)20/h3-4,9,11,18H,5-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUNLTZUMIUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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